![molecular formula C16H26N2O3S B5783485 4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
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Overview
Description
4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of 4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reductive amination of a suitable precursor with an aldehyde or ketone, followed by sulfonamide formation . Industrial production methods often employ cost-effective and scalable processes, such as multicomponent reactions and hydrogenation .
Chemical Reactions Analysis
4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in the body, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a similar sulfonamide group but differs in the substituents on the piperidine ring.
2,3-dichloro-4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide: This compound features additional chlorine atoms, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of the methoxy and methylpiperidinyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-14-8-12-18(13-9-14)11-3-10-17-22(19,20)16-6-4-15(21-2)5-7-16/h4-7,14,17H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBHMFCMXHPKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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